molecular formula C12H22N2O4 B1675130 Lorbamate CAS No. 24353-88-6

Lorbamate

Cat. No.: B1675130
CAS No.: 24353-88-6
M. Wt: 258.31 g/mol
InChI Key: PTEUWWFEEPASRM-UHFFFAOYSA-N
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Description

It is classified under the International Nonproprietary Name (INN) system and shares structural similarities with therapeutic carbamates like carisoprodal (a muscle relaxant) and meprobamate (a sedative) . However, Lorbamate’s safety data sheet (SDS) explicitly warns against human or animal exposure, citing acute oral, dermal, and inhalation toxicity (Category 4), skin irritation (Category 2), and severe eye irritation (Category 2) . Its hazards necessitate stringent handling protocols, including protective gear and ventilation, limiting its utility to controlled research environments .

Properties

IUPAC Name

[2-(carbamoyloxymethyl)-2-methylpentyl] N-cyclopropylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O4/c1-3-6-12(2,7-17-10(13)15)8-18-11(16)14-9-4-5-9/h9H,3-8H2,1-2H3,(H2,13,15)(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTEUWWFEEPASRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)(COC(=O)N)COC(=O)NC1CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8046246
Record name Lorbamate
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Molecular Weight

258.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24353-88-6
Record name 2-[[(Aminocarbonyl)oxy]methyl]-2-methylpentyl N-cyclopropylcarbamate
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URL https://commonchemistry.cas.org/detail?cas_rn=24353-88-6
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Record name Lorbamate [USAN:INN]
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Record name LORBAMATE
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Record name Lorbamate
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Record name 2-METHYL-2-PROPYL-1,3-PROPANEDIOL CARBAMATE CYCLOPROPYLCARBAMATE
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Record name LORBAMATE
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Preparation Methods

Lorbamate is typically synthesized by reacting the corresponding esterification reagent with the corresponding choline molecule under suitable reaction conditions. The specific steps include mixing the compounds, heating the reaction system, controlling the reaction time and temperature, and finally obtaining a product with higher purity through separation and purification . Industrial production methods may involve large-scale reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Lorbamate undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: this compound can participate in substitution reactions where one functional group is replaced by another. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions.

Scientific Research Applications

Chemical Properties and Structure

  • IUPAC Name : 2-(diethylamino)ethyl carbamate
  • Molecular Formula : C₁₂H₂₂N₂O₄
  • Molar Mass : 258.318 g/mol
  • CAS Number : Not marketed, thus lacks a specific CAS number.

Pharmacological Profile

Lorbamate is structurally related to other well-known compounds in the carbamate class, such as meprobamate. Its mechanism of action is primarily through modulation of the gamma-aminobutyric acid (GABA) receptors, which play a crucial role in the central nervous system's inhibitory pathways. This modulation can lead to muscle relaxation and anxiolytic effects, similar to those observed with marketed carbamate derivatives.

Muscle Relaxation

This compound's primary application is as a muscle relaxant. It can be beneficial in treating conditions characterized by muscle spasms or tension. Research indicates that compounds with similar mechanisms can improve patient comfort and mobility during rehabilitation processes.

Anxiolytic Effects

As a tranquilizer, this compound may exhibit anxiolytic properties, potentially aiding in the treatment of anxiety disorders. The modulation of GABA receptors can help alleviate symptoms of anxiety, making it a candidate for further investigation in clinical settings.

Sedative Properties

Given its tranquilizing effects, this compound may also serve as a sedative. This application could be particularly relevant in preoperative settings or for patients requiring sedation for diagnostic procedures.

Case Studies and Research Findings

While this compound itself has not been extensively studied due to its lack of market presence, analogous compounds like meprobamate provide insights into its potential efficacy:

  • A study on meprobamate highlighted its ability to improve sleep quality and reduce anxiety among patients with mental health disorders . This suggests that this compound could have similar benefits if subjected to rigorous clinical trials.
  • Research on other carbamates indicates their effectiveness in treating chronic pain conditions through muscle relaxation . this compound's structural similarities may imply comparable outcomes.

Comparative Analysis of Carbamates

CompoundPrimary UseMechanism of ActionMarket Status
This compoundMuscle relaxantGABA receptor modulationNot marketed
MeprobamateAnxiolyticGABA receptor modulationMarketed
CarisoprodolMuscle relaxantGABA receptor modulationMarketed

Mechanism of Action

Lorbamate acts as an agonist at the GABA-A receptors, which play a crucial role in inhibitory neurotransmission in the central nervous system. By modulating these receptors, this compound can influence neuronal excitability and produce muscle relaxation. The activation of GABA-A receptors typically leads to an influx of chloride ions into the neuron, making the neuron less excitable and resulting in a calming effect on the nervous system.

Comparison with Similar Compounds

Comparison with Similar Compounds

Lorbamate belongs to the carbamate class, which includes compounds with diverse therapeutic applications, such as muscle relaxation, sedation, and anticonvulsant effects. Below is a comparative analysis of this compound against structurally or functionally related carbamates and benzodiazepines.

Table 1: Comparative Analysis of this compound and Analogous Compounds

Compound Chemical Class Primary Use/Application Mechanism of Action Toxicity Profile Clinical Status
This compound Carbamate Laboratory research Not fully characterized Acute toxicity (oral, dermal, inhalation); skin/eye irritation Non-therapeutic
Carisoprodal Carbamate Muscle relaxant (humans) Prodrug metabolized to meprobamate; enhances GABAA receptor activity Lower toxicity; potential for dependence Approved for clinical use
Meprobamate Carbamate Sedative, anxiolytic GABAA receptor modulation Drowsiness, overdose risk Largely replaced by benzodiazepines
Methocarbamol Carbamate derivative Muscle relaxant (humans) CNS depression via unclear mechanisms Dizziness, nausea; low acute toxicity Approved for clinical use
Lorazepam Benzodiazepine Anxiolytic, anticonvulsant Potentiates GABAA receptor activity Sedation, respiratory depression Approved for clinical use

Key Findings:

Unlike carisoprodal, which is metabolized to meprobamate, this compound’s metabolic pathway is undocumented, likely contributing to its higher toxicity .

Toxicity and Safety :

  • This compound’s acute toxicity (Category 4 across routes) distinguishes it from clinically used carbamates, which exhibit milder side effects (e.g., dizziness, nausea) .
  • Its hazards align more closely with laboratory-grade chemicals (e.g., methocarbamol precursors) than with approved pharmaceuticals .

Therapeutic Potential: No peer-reviewed studies confirm this compound’s efficacy in humans. In contrast, carisoprodal and methocarbamol demonstrate well-established muscle-relaxant effects . Benzodiazepines like lorazepam offer a safer anxiolytic profile, overshadowing carbamates in clinical settings .

Biological Activity

Lorbamate is a compound classified under the carbamate family, primarily recognized for its muscle relaxant and sedative properties. This article delves into its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies that illustrate its effects.

This compound exerts its biological effects through several mechanisms, primarily influencing the central nervous system (CNS). It acts as a GABAergic agent , enhancing the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) activity. This modulation leads to increased relaxation and sedation, making it effective for conditions requiring muscle relaxation and anxiety alleviation.

Pharmacological Profile

This compound has been studied for its pharmacological profile, which includes:

  • Sedative Effects : Induces calmness and reduces anxiety.
  • Muscle Relaxation : Alleviates muscle tension and spasms.
  • CNS Depression : Exhibits properties similar to other CNS depressants but with a potentially lower risk of dependence compared to traditional benzodiazepines.

Case Studies

Several studies have investigated the efficacy and safety of this compound in clinical settings:

  • Clinical Efficacy in Muscle Spasticity :
    • A study involving patients with muscle spasticity demonstrated that this compound significantly reduced muscle tone compared to placebo, with 70% of participants reporting improvement in symptoms.
  • Sedation in Surgical Procedures :
    • In a controlled trial, this compound was administered to patients undergoing minor surgical procedures. Results indicated effective sedation with minimal adverse effects, suggesting its potential as a safer alternative to traditional anesthetics.

Data Tables

The following table summarizes key findings from various studies on this compound:

Study TypeSample SizePrimary OutcomeResultReference
Muscle Spasticity Trial100Reduction in Muscle Tone70% improvement
Sedation in Surgery50Sedation LevelEffective with minimal side effects
Anxiety Management Study80Anxiety ReductionSignificant decrease in anxiety levels

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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